molecular formula C24H27ClF2N2O4 B4310674 ETHYL 1-(3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3-OXOPROPYL)-4-PHENYL-4-PIPERIDINECARBOXYLATE

ETHYL 1-(3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3-OXOPROPYL)-4-PHENYL-4-PIPERIDINECARBOXYLATE

Cat. No.: B4310674
M. Wt: 480.9 g/mol
InChI Key: NPUJAUBPYSKYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-({4-[chloro(difluoro)methoxy]phenyl}amino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a phenyl group, and a chloro(difluoro)methoxy substituent, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3-OXOPROPYL)-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves multiple steps. One common route includes the reaction of 4-phenylpiperidine with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 3-({4-[chloro(difluoro)methoxy]phenyl}amino)-3-oxopropyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-({4-[chloro(difluoro)methoxy]phenyl}amino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chloro(difluoro)methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[3-({4-[chloro(difluoro)methoxy]phenyl}amino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-(3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3-OXOPROPYL)-4-PHENYL-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[3-({4-[fluoro(difluoro)methoxy]phenyl}amino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate
  • Ethyl 1-[3-({4-[bromo(difluoro)methoxy]phenyl}amino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate

Uniqueness

Ethyl 1-[3-({4-[chloro(difluoro)methoxy]phenyl}amino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate is unique due to its specific chloro(difluoro)methoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-[3-[4-[chloro(difluoro)methoxy]anilino]-3-oxopropyl]-4-phenylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClF2N2O4/c1-2-32-22(31)23(18-6-4-3-5-7-18)13-16-29(17-14-23)15-12-21(30)28-19-8-10-20(11-9-19)33-24(25,26)27/h3-11H,2,12-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUJAUBPYSKYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-(3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3-OXOPROPYL)-4-PHENYL-4-PIPERIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-(3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3-OXOPROPYL)-4-PHENYL-4-PIPERIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-(3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3-OXOPROPYL)-4-PHENYL-4-PIPERIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-(3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3-OXOPROPYL)-4-PHENYL-4-PIPERIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-(3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3-OXOPROPYL)-4-PHENYL-4-PIPERIDINECARBOXYLATE
Reactant of Route 6
ETHYL 1-(3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3-OXOPROPYL)-4-PHENYL-4-PIPERIDINECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.